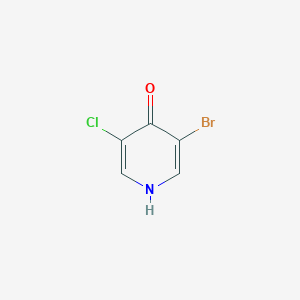
3-Bromo-5-chloropyridin-4-OL
説明
3-Bromo-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It is also known by its IUPAC name, 3-bromo-5-chloro-1H-pyridin-4-one .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloropyridin-4-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and chlorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
3-Bromo-5-chloropyridin-4-OL is a solid compound . It has a molecular weight of 208.44 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Selective Amination Catalysis
A palladium-Xantphos complex catalyzed amination of polyhalopyridines demonstrates the high chemoselectivity and yield of amination products. A notable application involves the transformation of 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine with exceptional selectivity and yield, showcasing the compound's utility in selective amination reactions (Ji, Li, & Bunnelle, 2003).
Halogen/Halogen Displacement in Heterocycles
The study by Schlosser and Cottet (2002) reveals that treating 2-chloropyridine with bromotrimethylsilane results in halogen/halogen displacement, producing 2-bromopyridine. This reaction exemplifies the compound's role in facilitating halogen exchange in pyridines and other heterocycles, contributing to the synthesis of various halogenated compounds (Schlosser & Cottet, 2002).
Migration of Halogen Atoms
Hertog and Schogt (2010) demonstrated that chlorination of 3-bromo-2,4-dihydroxypyridine leads to the migration of halogen atoms, resulting in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This process highlights the compound's utility in studying the migration and reactivity of halogen atoms in halogenated pyridines (Hertog & Schogt, 2010).
Synthesis of Biological Active Compounds
The synthesis and characterization of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide demonstrate the compound's role in creating biologically active molecules. This compound showed good fungicidal and antiviral activities, highlighting the potential pharmaceutical applications of 3-bromo-5-chloropyridin-4-OL derivatives (Li et al., 2015).
Crystal Structure and Vibrational Spectra Analysis
Investigations into the crystal structures and vibrational spectra of halogen-derivatives of 7-azaindole, including compounds related to 3-bromo-5-chloropyridin-4-OL, provide insights into the effects of halogenation on molecular structure and interactions. Such studies are essential for understanding the physical and chemical properties of halogenated organic compounds (Morzyk-Ociepa et al., 2018).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .
作用機序
Target of Action
It’s known that many pyridine derivatives interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyridine derivatives often interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Pyridine derivatives are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chloropyridin-4-OL . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
特性
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBATAKNYQHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloropyridin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
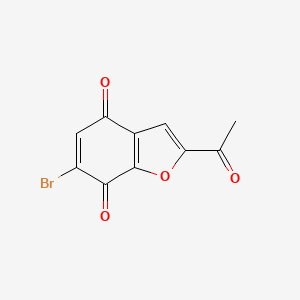
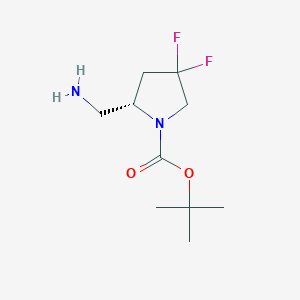
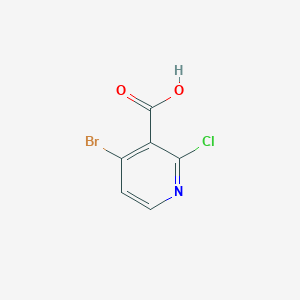
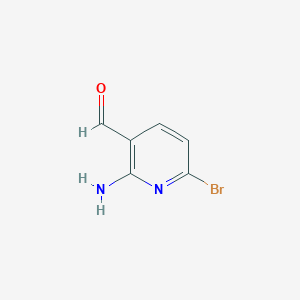
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
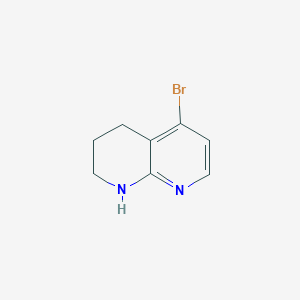

![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
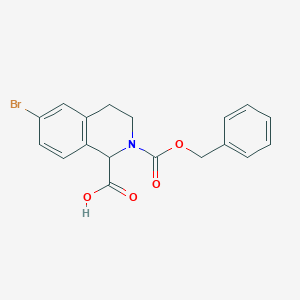
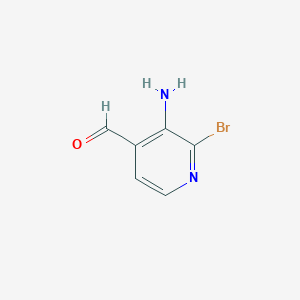

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)